Thiomersal is derived from the reaction between ethylmercuric chloride and sodium thiosalicylate. It belongs to the class of organomercury compounds, which are characterized by the presence of mercury atoms bonded to carbon atoms. Organomercury compounds are notable for their applications in medicine, particularly in vaccines, where they serve as preservatives to prevent bacterial and fungal contamination.
The synthesis of ethylmercurithiosalicylate can be achieved through several methods, with one notable method involving the following steps:
This method is advantageous due to its simplicity and high yield.
Ethylmercurithiosalicylate features a complex molecular structure that includes:
The molecular structure can be represented as follows:
The presence of sulfur in the thiosalicylic component plays a critical role in its reactivity and interaction with biological systems.
Thiomersal undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Key reactions include:
These reactions are significant for understanding the stability and environmental impact of thiomersal.
The mechanism of action of ethylmercurithiosalicylate primarily involves its antimicrobial properties. The compound exerts its effects by:
Studies have shown that thiomersal demonstrates effective bactericidal activity at low concentrations .
These properties are essential for its application in pharmaceutical formulations.
Ethylmercurithiosalicylate is widely used in various scientific applications:
Ethylmercurithiosalicylate, universally recognized as thimerosal, emerged from pioneering organomercury chemistry during the post-World War I pharmaceutical boom. Chemist Morris Kharasch at the University of Chicago synthesized this compound in 1927 under sponsorship from Eli Lilly and Company. The molecular structure—a coordination complex of ethylmercury (C₂H₅Hg⁺) and thiosalicylate (C₇H₅O₂S⁻)—yielded a crystalline powder containing 49.55% mercury by weight. Eli Lilly secured U.S. Patent No. 1,672,615 on June 5, 1928, and trademarked it as Merthiolate in October 1929 [6] [9].
Initial toxicity assessments by Lilly researchers H.M. Powell and W.A. Jamieson in 1930–1931 shaped early perceptions of safety. Their animal studies reported surprisingly high tolerance:
By the mid-1930s, thimerosal was commercialized globally as a topical antiseptic, appearing in formulations ranging from ophthalmic solutions (0.001–0.1%) to tinctures and vaginal spermicides. Its patent exclusivity expired in the 1940s, enabling competitors like Parke-Davis to market generic versions. Nevertheless, Eli Lilly retained commercial dominance, with Merthiolate listed alongside insulin as one of the company’s "five most therapeutically significant innovations" in 1938 [9].
The imperative for antimicrobial preservatives in multidose biologics became tragically clear following the 1928 Bundaberg disaster in Queensland, Australia. A single contaminated diphtheria vaccine vial inoculated into 21 children caused 12 fatalities from Staphylococcus aureus bacteremia. A subsequent Royal Commission investigation concluded that multidose biologics required preservatives to inhibit bacterial growth upon repeated puncture [1] [9].
Thimerosal emerged as the preservative of choice due to its dual advantages:
Table 1: Comparative Efficacy of Preservatives in Biological Formulations (1930s)
Preservative | Effective Concentration | Pathogens Inhibited | Antigen Compatibility |
---|---|---|---|
Thimerosal | 0.001–0.01% | Bacteria, Fungi | High |
Phenol | 0.25–0.5% | Bacteria | Moderate |
Cresol | 0.1–0.3% | Bacteria | Low |
Powell and Jamieson demonstrated this compatibility in 1931, showing that thimerosal at 1:10,000 concentration did not reduce the potency of diphtheria antitoxin or toxoid. By 1938, it was integrated into U.S.-licensed diphtheria toxoid, tetanus antitoxin, and pertussis vaccines. Regulatory frameworks later mandated its use; the U.S. Code of Federal Regulations (1968) required preservatives in all multidose vaccine vials, cementing thimerosal’s role [1] [9].
Thimerosal’s initial applications spanned consumer and hospital antiseptics, but its trajectory shifted decisively toward biologics by the 1940s. Two factors drove this transition:
The U.S. FDA’s 1976 review affirmed thimerosal’s safety in biologics at concentrations ≤0.01%, though over-the-counter (OTC) products faced scrutiny. An FDA advisory panel concluded in 1980 that mercury-based OTC antiseptics were "unsafe or ineffective," leading to their phase-out. Ironically, this coincided with thimerosal’s expanded use in vaccines, as childhood immunization schedules incorporated new multidose formulations (e.g., Hib, hepatitis B) throughout the 1980–1990s [6] [7].
Table 2: Evolution of Thimerosal Applications in Medical Products
Era | Primary Applications | Notable Formulations | Regulatory Context |
---|---|---|---|
1930s–1950s | Topical antiseptics, OTC products | Merthiolate tincture, nasal sprays | Minimal safety requirements |
1940s–1980s | Vaccines, immune globulins | Diphtheria-tetanus-pertussis, Rho(D) IG | FDA mandates for multidose vials |
1980s–Present | Select biologics, inactivated vaccines | Influenza (multidose), Alhydrogel-adjuvants | WHO prequalification for LMIC vaccines |
Today, thimerosal persists in global health as a cost-effective preservative in WHO-prequalified multidose vaccines like pentavalent DTwP-HepB-Hib formulations. Its compatibility with aluminum adjuvants (e.g., Alhydrogel) further sustains utility in recombinant protein vaccines, despite formulation challenges with cysteine-containing antigens [10]. The compound’s century-long evolution—from general antiseptic to precision biological preservative—exemplifies adaptive pharmacochemistry in response to medical need and regulatory landscapes [1] [7] [10].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4